N-[4-(2-pyrimidinyloxy)phenyl]acetamide
Description
Historical Context and Chemical Class Overview of Pyrimidine-Substituted Acetamides
The systematic study of pyrimidines dates back to 1884. wikipedia.org Pyrimidines are six-membered heterocyclic aromatic organic compounds similar to benzene (B151609) and pyridine (B92270), but with two nitrogen atoms at positions 1 and 3 of the ring. ontosight.ai The pyrimidine (B1678525) ring system is a fundamental component of life, forming the structural basis of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of nucleic acids, DNA, and RNA. wikipedia.orgnih.gov This inherent biological relevance has made pyrimidine and its derivatives a focal point of medicinal chemistry research for decades. nih.gov
The synthesis of pyrimidine derivatives has evolved significantly over the years. A common method involves the cyclization of β-dicarbonyl compounds with N-C-N containing molecules like amidines, urea (B33335), or guanidines. wikipedia.org Another well-established method is the Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. nih.gov These synthetic strategies have enabled the creation of a vast library of pyrimidine-containing molecules with diverse substitutions.
Acetamides, characterized by the R-NH-CO-CH₃ functional group, are another important class of organic compounds with a wide range of biological activities. The incorporation of an acetamide (B32628) group into a molecule can influence its physicochemical properties, such as solubility and membrane permeability, and can also provide crucial hydrogen bonding interactions with biological targets. The combination of the pyrimidine ring and the acetamide moiety gives rise to pyrimidine-substituted acetamides, a chemical class that has been explored for various therapeutic applications.
Significance of the Pyrimidine-Oxy-Phenylacetamide Scaffold in Medicinal Chemistry Research
The pyrimidine-oxy-phenylacetamide scaffold is a privileged structure in medicinal chemistry due to the synergistic contribution of its individual components. The pyrimidine ring is a well-known pharmacophore that can engage in various interactions with biological macromolecules. Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic ring can participate in π-π stacking and hydrophobic interactions. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target.
The phenylacetamide portion of the scaffold is also crucial for its biological activity. The amide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with protein residues. The phenyl ring can be substituted with various functional groups to modulate the compound's electronic and steric properties, thereby influencing its potency and selectivity. This versatility makes the pyrimidine-oxy-phenylacetamide scaffold an attractive starting point for the design of new drugs targeting a wide range of diseases.
The broad spectrum of biological activities associated with pyrimidine derivatives underscores the significance of this scaffold. These activities include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. researchgate.netresearchgate.net The thienopyrimidine scaffold, a fused heterocyclic ring system that is a bioisostere of adenine, has also shown a wide range of medical applications, including as an anticancer, anti-inflammatory, and antimicrobial agent. nih.gov
Current State of Academic Research on N-[4-(2-pyrimidinyloxy)phenyl]acetamide and Related Analogues
While specific research focusing exclusively on this compound is limited in publicly available literature, extensive research has been conducted on analogous structures, providing valuable insights into the potential of this chemical entity. The primary areas of investigation for pyrimidine-acetamide derivatives have been in the fields of oncology and infectious diseases.
Anticancer Activity:
A significant body of research has demonstrated the anticancer potential of pyrimidine-acetamide derivatives. For instance, a series of bis-pyrimidine acetamide derivatives were synthesized and evaluated for their in vitro anticancer activity against the human colorectal carcinoma (HCT116) cell line. nih.gov Several of these compounds exhibited potent anticancer activity, with some showing better efficacy than the standard drug 5-fluorouracil. nih.gov Another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives also showed their potential as anticancer agents, particularly against prostate carcinoma cell lines. nih.govnih.gov
Antimicrobial Activity:
The antimicrobial properties of pyrimidine-acetamide analogues have also been a subject of investigation. The aforementioned study on bis-pyrimidine acetamides also revealed that some of the synthesized compounds possessed significant in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov In some cases, the activity of these compounds was comparable or even superior to the reference drugs cefadroxil (B1668780) and fluconazole. nih.gov
The following table summarizes some of the reported biological activities of pyrimidine-acetamide analogues:
| Compound Class | Biological Activity | Key Findings | Reference |
| Bis-pyrimidine acetamides | Anticancer (HCT116) | Some analogues showed IC50 values lower than 5-fluorouracil. | nih.gov |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi. | nih.gov | |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Anticancer (PC3) | Potent activity against prostate carcinoma cells. | nih.govnih.gov |
Research Gaps and Future Directions in Pyrimidine-Oxy-Phenylacetamide Studies
Despite the promising results obtained with related analogues, there are still significant research gaps that need to be addressed to fully understand the therapeutic potential of this compound and its derivatives.
Key Research Gaps:
Lack of Specific Biological Data: There is a dearth of published studies specifically investigating the biological activities of this compound.
Mechanism of Action: For many of the active pyrimidine-acetamide analogues, the precise molecular mechanism of action has not been elucidated.
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how different substituents on the pyrimidine and phenyl rings influence biological activity.
In Vivo Efficacy and Pharmacokinetics: Most of the current research is limited to in vitro studies. Further investigations are required to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profiles of these compounds.
Future Directions:
The future of research in this area should focus on addressing these gaps. Key future directions include:
Synthesis and Biological Evaluation: The synthesis of this compound and a library of its derivatives is a crucial first step. These compounds should then be screened against a wide range of biological targets to identify their therapeutic potential.
Target Identification and Mechanism of Action Studies: For active compounds, efforts should be directed towards identifying their molecular targets and elucidating their mechanism of action. This could involve techniques such as affinity chromatography, proteomics, and molecular docking studies.
Structural Optimization: Based on the initial biological data and SAR studies, the lead compounds can be structurally optimized to improve their potency, selectivity, and pharmacokinetic properties. mdpi.com This could involve the introduction of different substituents, modification of the linker, or the synthesis of bioisosteric replacements.
Development of Dual-Target Inhibitors: Given the complexity of many diseases, the development of dual-target inhibitors based on the pyrimidine-oxy-phenylacetamide scaffold could be a promising strategy to enhance therapeutic efficacy and overcome drug resistance. mdpi.com
An in-depth exploration of the synthetic methodologies and chemical transformations centered on the this compound scaffold reveals a variety of chemical strategies. These approaches are crucial for accessing the core structure and its derivatives, which are of interest in various fields of chemical research. This article details the primary synthetic routes to the core molecule and discusses the synthesis of its analogues and hybrid compounds.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-9(16)15-10-3-5-11(6-4-10)17-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVKZDBYLFVMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of N 4 2 Pyrimidinyloxy Phenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR Analysis
A ¹H NMR spectrum of N-[4-(2-pyrimidinyloxy)phenyl]acetamide would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these signals, reported in parts per million (ppm), are influenced by the electronic environment of the protons.
Expected ¹H NMR Data:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Acetamide (B32628) NH | ~8.0-9.0 | Singlet | 1H |
| Pyrimidine (B1678525) H-4, H-6 | ~8.5 | Doublet | 2H |
| Phenyl H (ortho to -NHCOCH₃) | ~7.5 | Doublet | 2H |
| Phenyl H (ortho to -O-) | ~7.0 | Doublet | 2H |
| Pyrimidine H-5 | ~7.0 | Triplet | 1H |
| Acetamide CH₃ | ~2.1 | Singlet | 3H |
Note: This is a hypothetical data table based on known chemical shifts for similar functional groups and structural motifs.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.
Expected ¹³C NMR Data:
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~168-170 |
| Pyrimidine C-2 | ~165 |
| Pyrimidine C-4, C-6 | ~158 |
| Phenyl C (attached to -O-) | ~150 |
| Phenyl C (attached to -NH-) | ~135 |
| Phenyl C (ortho to -NH-) | ~122 |
| Phenyl C (ortho to -O-) | ~120 |
| Pyrimidine C-5 | ~110 |
| Acetamide CH₃ | ~24 |
Note: This is a hypothetical data table based on known chemical shifts for similar functional groups and structural motifs.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. The calculated exact mass for C₁₂H₁₁N₃O₂ is 229.0851 g/mol . HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula.
Gas-Phase Reactions and Fragmentation Patterns
In the mass spectrometer, the molecule can be fragmented, and the resulting charged fragments are detected. The fragmentation pattern is a fingerprint of the molecule and can be used to confirm its structure.
Expected Fragmentation Patterns:
Key fragmentation pathways for this compound would likely involve the cleavage of the ether linkage and the amide bond. Common fragments would include the pyrimidinyloxy cation, the acetamidophenyl cation, and further fragments resulting from the loss of small neutral molecules like CO or CH₂CO.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to study its electronic transitions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would show absorption bands corresponding to the vibrations of its functional groups.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3250-3350 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Weak |
| C=O Stretch (Amide I) | 1660-1690 | Strong |
| N-H Bend (Amide II) | 1510-1550 | Medium |
| C=N and C=C Stretch (Aromatic/Pyrimidine) | 1400-1600 | Medium-Strong |
| C-O Stretch (Ether) | 1200-1250 | Strong |
Note: This is a hypothetical data table based on characteristic IR absorption frequencies for the indicated functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal the electronic transitions within the molecule. The presence of aromatic and pyrimidine rings, along with the chromophoric acetamide and ether groups, would likely result in strong absorption bands in the UV region. The λmax (wavelength of maximum absorbance) values would be characteristic of the conjugated π-electron system of the molecule.
Based on a comprehensive search of available scientific literature, the specific X-ray crystallographic data for the compound this compound has not been publicly reported. Consequently, a detailed analysis of its solid-state structure, including crystal packing, specific intermolecular interactions, dihedral angles, and conformational analysis, cannot be provided at this time.
The generation of the requested article requires precise, experimentally determined data from single-crystal X-ray diffraction studies. Without this primary data, any discussion of the compound's specific three-dimensional arrangement, hydrogen bonding patterns, C-H...π interactions, and torsional angles in the solid state would be speculative and not adhere to the required standards of scientific accuracy.
Further research and publication of the crystal structure of this compound are necessary before a detailed and authoritative article on its advanced crystallographic characterization can be written.
Computational Chemistry and Molecular Modeling Studies of N 4 2 Pyrimidinyloxy Phenyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are used to predict the fundamental properties of a molecule based on the principles of quantum mechanics. These methods provide detailed insights into molecular geometry, electronic structure, and reactivity.
Semi-empirical methods, such as Parametric Method 3 (PM3), offer a computationally efficient approach to approximate molecular electronic structure. wikipedia.orgucsb.edu These methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. ucsb.edunih.gov
For N-[4-(2-pyrimidinyloxy)phenyl]acetamide, a PM3 calculation would begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). This process yields key geometric parameters. The method would also be used to calculate fundamental electronic properties. While specific values for this compound are not published, a typical output for a molecule of this nature would be presented as follows:
| Electron Affinity | The energy released when an electron is added to the molecule. | Relates to the molecule's reactivity as an electron acceptor. |
The PM3 method is particularly useful for rapid screening of large numbers of molecules or for preliminary analysis of large systems where more computationally expensive methods would be prohibitive. ucsb.eduresearcher.life
Density Functional Theory (DFT) is a more rigorous quantum chemical method that calculates the electronic properties of a molecule based on its electron density. nih.govnih.gov It offers a balance between accuracy and computational cost, making it a widely used tool in computational chemistry. nih.gov
An analysis of this compound using DFT would provide a highly detailed picture of its electronic structure. Key areas of investigation include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. frontiersin.org
HOMO: Represents the outermost orbital containing electrons and indicates the ability to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the innermost orbital without electrons and indicates the ability to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.
A Molecular Electrostatic Potential (MEP) map could also be generated. This map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions. nih.gov
Table 2: Exemplary Data from a DFT Analysis
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to ionization potential and electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron affinity and electron-accepting capability. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | A small gap suggests high chemical reactivity; a large gap suggests high stability. frontiersin.org |
| MEP Analysis | Identifies regions of negative (e.g., near oxygen/nitrogen atoms) and positive (e.g., near hydrogen atoms) electrostatic potential. | Predicts sites for hydrogen bonding and other non-covalent interactions. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). nih.govrrpharmacology.ru This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.gov
After predicting the binding pose, docking software calculates a score that estimates the binding affinity, often expressed as a binding energy (in kcal/mol). nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction between the ligand and its target protein. researchgate.net These calculations account for forces such as electrostatic interactions, van der Waals forces, and hydrogen bonds.
Beyond a simple score, docking analysis provides crucial insights into the specific interactions that stabilize the ligand-protein complex. It can identify which amino acid residues in the protein's binding site are interacting with the ligand. nih.gov For this compound, this would involve identifying:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group in the acetamide) and acceptors (like the oxygen or nitrogen atoms) on both the ligand and the protein residues.
Hydrophobic Interactions: Occurring between the nonpolar parts of the ligand (e.g., the phenyl ring) and hydrophobic residues in the binding pocket.
Pi-Pi Stacking: Potential interactions involving the aromatic phenyl and pyrimidine (B1678525) rings of the ligand with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Table 3: Exemplary Output from a Molecular Docking Simulation
| Parameter | Description | Example Finding for this compound |
|---|---|---|
| Binding Energy | Estimated free energy of binding (kcal/mol). | A value such as -8.5 kcal/mol would suggest strong binding. |
| Hydrogen Bonds | Specific donor-acceptor pairs between ligand and protein. | The acetamide (B32628) N-H group could form a hydrogen bond with a backbone carbonyl of an Alanine residue. |
| Hydrophobic Contacts | Key amino acid residues interacting with nonpolar parts of the ligand. | The phenyl ring could be stabilized in a hydrophobic pocket formed by Leucine and Valine residues. |
| Pi-Stacking | Aromatic ring interactions. | The pyrimidine ring might engage in a pi-pi stacking interaction with a Tyrosine residue. |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
Molecular Dynamics (MD) simulations provide a way to study the physical movements and conformational changes of atoms and molecules over time. mdpi.com An MD simulation would place the this compound molecule, either alone in a solvent or bound to its protein target, in a simulated environment and calculate the atomic trajectories over a set period (from picoseconds to microseconds). nih.gov
This technique is used to assess the stability of the binding pose predicted by molecular docking. By observing the ligand's movement within the binding site over time, researchers can determine if the initial docked conformation is stable or if the ligand is likely to dissociate. mdpi.com Key metrics analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of a molecule's atoms from a reference structure over time. A low and stable RMSD for the ligand suggests it remains in a consistent binding pose.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule or protein.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds throughout the simulation, revealing which interactions are most persistent and critical for binding stability. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling for compounds like this compound involves creating a statistical model that relates the chemical structure of a molecule to its biological effect.
Descriptor Selection and Model Development (e.g., Multiple Linear Regression, Support Vector Regression)
The initial and one of the most critical steps in QSAR model development is the selection of molecular descriptors. These descriptors are numerical representations of the chemical and physical characteristics of a molecule. For a compound like this compound, these descriptors would be calculated to quantify its structural features. Descriptors can be categorized into several classes:
Constitutional (1D): These describe the basic molecular composition, such as molecular weight, atom counts, and bond counts.
Topological (2D): These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.
Geometrical (3D): These descriptors are calculated from the 3D coordinates of the atoms and include information on molecular volume and surface area.
Physicochemical: Properties like hydrophobicity (logP), molar refractivity (CMR), and electronic properties (e.g., Hammett constants) are crucial. Studies on related pyrimidine and N-phenylacetamide derivatives have shown that hydrophobicity is a primary feature influencing their biological potencies. researchgate.net
Once a relevant set of descriptors is calculated for a series of analogous compounds, a mathematical model is developed to correlate these descriptors with their measured biological activity. Common methods for model development include:
Multiple Linear Regression (MLR): This statistical technique is used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). dergipark.org.tr For instance, a QSAR study on a series of pyrimidine derivatives used MLR to establish a correlation between their antileishmanial activity and specific descriptors. researchgate.net The general form of an MLR equation is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ (where c represents regression coefficients and D represents the descriptors).
Support Vector Regression (SVR): SVR is a machine learning technique based on statistical learning theory. It is particularly useful for handling non-linear relationships between descriptors and biological activity. SVR aims to find a function that deviates from the actual target values by a value no greater than a specified margin (epsilon).
The robustness and predictive power of the developed QSAR models are then rigorously validated using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure their reliability. researchgate.net
Correlation of Molecular Features with Biological Activity
QSAR studies on compounds structurally related to this compound reveal significant correlations between specific molecular features and their biological activities.
For pyrimidine derivatives, the nature and position of substituents on the pyrimidine ring have been shown to greatly influence their biological effects, which can range from anticancer to anti-inflammatory activities. nih.gov A review of pyrimidine derivatives concluded that the position of substituents is a key determinant of their pharmacological profile. nih.gov For example, in a study of pyrazolo-[3,4-d]-pyrimidine derivatives, a 3D-QSAR model indicated that less electronegative substituents would be favorable for activity. researchgate.netresearchgate.net
In the case of N-phenylacetamide derivatives, computational studies have highlighted the importance of electronic properties. A study on the alkaline hydrolysis of N-phenylacetamides found a strong correlation between the electrostatic potential at the carbonyl carbon atom and the reaction rate. acs.org This suggests that electronic descriptors are critical for modeling the reactivity and potential interactions of the acetamide group in this compound.
The table below summarizes key descriptors and their observed influence on the biological activity of related compound classes.
| Compound Class | Key Descriptor(s) | Observed Influence on Biological Activity | Model Type |
| Pyrimidine Derivatives | Steric Features, Physicochemical Parameters | Significantly affects the extent and quality (agonist vs. antagonist) of activity. nih.gov | Regression Analysis |
| Pyrimidine-Coumarin Hybrids | Topological and Electronic Descriptors | Models with high correlation coefficients (r² > 0.9) were developed for anti-breast cancer activity. nih.gov | 2D-QSAR |
| N-Phenylacetamide Derivatives | Electrostatic Potential at Carbonyl Carbon | Strong correlation with reactivity in hydrolysis reactions. acs.org | DFT/HF Calculations |
| Isatin N-phenylacetamide Sulfonamides | Molecular Fragments | Addition of different fragments modulates potency and selectivity as carbonic anhydrase inhibitors. nih.gov | 2D-QSAR, Docking |
These findings from related structures provide a valuable foundation for hypothesizing which molecular features of this compound would be most influential in a predictive QSAR model. Specifically, the electronic properties of the pyrimidine ring, the nature of the ether linkage, and the electrostatic environment of the acetamide group would likely be critical determinants of its biological activity profile.
Preclinical Pharmacological and Biological Research on N 4 2 Pyrimidinyloxy Phenyl Acetamide and Analogues
Investigation of Molecular Targets and Mechanisms of Action
The therapeutic potential of a compound is intimately linked to its interaction with specific molecular targets within the body. For N-[4-(2-pyrimidinyloxy)phenyl]acetamide and its analogues, preclinical research has focused on elucidating these interactions, primarily through enzyme inhibition and receptor modulation studies. These investigations are crucial for understanding the compound's mechanism of action and for guiding further drug development.
Enzymes are critical regulators of a vast array of physiological processes, and their inhibition can be a powerful therapeutic strategy. Research into this compound and its derivatives has explored their effects on several key enzymes implicated in disease.
Cyclooxygenases (COX): Cyclooxygenases are enzymes that play a major role in the inflammatory process through the synthesis of prostaglandins. nih.gov The inhibition of COX enzymes is a common mechanism for anti-inflammatory drugs. researchgate.net Studies have investigated derivatives of this compound for their potential to inhibit COX-1 and COX-2. For instance, a series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which share structural similarities, demonstrated inhibitory activity against both COX-1 and COX-2. nih.gov
Sirtuin 2 (SIRT2): Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes. nih.govresearchgate.net SIRT2, in particular, has emerged as a therapeutic target in cancer and neurodegenerative diseases. researchgate.netnih.gov Phenylacetamide derivatives have been identified as potent and selective inhibitors of SIRT2. researchgate.net Specifically, 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives have shown significant SIRT2 inhibitory activity, leading to increased acetylation of α-tubulin and inhibition of breast cancer cell growth. researchgate.net
FMS-like Tyrosine Kinase 3 (FLT3): FLT3 is a receptor tyrosine kinase that plays a crucial role in the development of hematopoietic cells. researchandmarkets.com Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it an important therapeutic target. researchgate.netbiorxiv.org An analogue, N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335), has been identified as a potent and selective inhibitor of the FLT3 internal tandem duplication (ITD) mutant. nih.govresearchgate.net This compound displayed significant inhibitory activity against various ITD mutants. nih.gov
Factor VIIa (FVIIa): Factor VIIa is a serine protease that plays a central role in the initiation of the blood coagulation cascade. ijper.orgnih.gov Inhibition of FVIIa is a promising strategy for the development of new anticoagulant therapies. nih.govnovomedlink.com While direct studies on this compound are limited, related N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives have been investigated as FVIIa inhibitors and have shown potential anticoagulant activity. ijper.org
Receptors are another major class of drug targets. The ability of a compound to modulate receptor activity can have profound physiological effects.
Transient Receptor Potential Vanilloid 1 (TRPV1): TRPV1 is a non-selective cation channel involved in pain perception and inflammation. nih.govnih.gov It is activated by various stimuli, including capsaicin (B1668287) and heat. mdpi.com While direct modulation by this compound is not extensively documented, the broader class of 4-aminophenyl acetamides and propanamides has been investigated as potent TRPV1 ligands, with some analogues displaying excellent antagonism of human TRPV1 activation. nih.gov
Sodium-Activated Potassium Channels (KCNT1/SLACK): These channels are involved in regulating neuronal excitability. nih.gov Gain-of-function mutations in the KCNT1 gene, which encodes the SLACK channel, are linked to severe forms of epilepsy. nih.gov A series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels has been studied, demonstrating the potential for this chemical scaffold to modulate ion channel activity. nih.govnih.gov
The ultimate effect of a drug is often determined by its ability to interfere with cellular signaling pathways. These complex networks control fundamental cellular processes like proliferation, survival, and death. nih.gov For instance, a novel small molecule, N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide, has been shown to protect against oxidative stress-induced cell death by activating the Nrf2-ARE pathway. nih.gov This highlights how acetamide derivatives can intervene in specific signaling cascades to elicit a biological response.
While less common for this class of compounds, some derivatives may exert their effects through direct interaction with nucleic acids. For example, certain porphyrin-hydroxamic acid derivatives have been studied for their DNA-binding and nuclease activities. researchgate.net Although not directly related to this compound, this indicates the potential for related structures to interact with DNA.
In Vitro Biological Activity Profiling
In vitro studies, which are conducted in a controlled laboratory setting, are essential for characterizing the biological activity of a compound before it can be considered for further development. These studies often involve testing the compound's effects on various cell lines.
A significant amount of research has focused on the antiproliferative and anticancer potential of this compound and its analogues. nih.govnih.govijcce.ac.irnih.govsemanticscholar.orgmdpi.commdpi.com These studies have demonstrated that compounds with this chemical scaffold can inhibit the growth of various cancer cell lines.
For example, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives showed potent anticancer activity, particularly against the PC3 prostate carcinoma cell line. nih.govnih.gov Similarly, N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety have been evaluated for their antiproliferative activities against a panel of human cancer cell lines, with some compounds showing significant activity against nasopharyngeal carcinoma. nih.gov Furthermore, pyrazole (B372694) and pyrimidine (B1678525) derivatives have been synthesized and evaluated for their cytotoxicity against MCF-7, HCT-116, HepG2, and A549 cells, with some showing good selectivity against cancer cells. rsc.org
Table 1: Investigated Molecular Targets and Mechanisms of Action
| Target/Mechanism | Compound Class/Analogue | Observed Effect |
|---|---|---|
| Enzyme Inhibition | ||
| Cyclooxygenases (COX-1/COX-2) | N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Inhibition of both COX-1 and COX-2 nih.gov |
| Sirtuin 2 (SIRT2) | 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives | Potent and selective inhibition researchgate.net |
| FMS-like Tyrosine Kinase 3 (FLT3-ITD) | N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide | Potent and selective inhibition of FLT3-ITD mutant nih.govresearchgate.net |
| Factor VIIa (FVIIa) | N-phenyl-2-(phenyl-amino) acetamide derivatives | Potential anticoagulant activity ijper.org |
| Receptor Modulation | ||
| Transient Receptor Potential Vanilloid 1 (TRPV1) | 4-aminophenyl acetamide and propanamide derivatives | Potent antagonism of human TRPV1 activation nih.gov |
| Sodium-Activated Potassium Channels (KCNT1/SLACK) | 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives | Inhibition of SLACK channels nih.govnih.gov |
| Cellular Signaling | ||
| Nrf2-ARE Pathway | N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide | Activation of the pathway, protecting against oxidative stress nih.gov |
Table 2: In Vitro Antiproliferative Activity of Selected Analogues
| Compound/Analogue Class | Cancer Cell Line(s) | Observed Activity |
|---|---|---|
| 2-(4-fluorophenyl)-N-phenylacetamide derivatives | PC3 (prostate carcinoma) | Potent anticancer activity nih.govnih.gov |
| N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives | Nasopharyngeal carcinoma (NPC-TW01) | Significant antiproliferative activity nih.gov |
| Pyrazole and pyrimidine derivatives | MCF-7, HCT-116, HepG2, A549 | Cytotoxicity with good selectivity against cancer cells rsc.org |
| Thiazolo[4,5-d]pyrimidine derivatives | Various human cancer cell lines | Antiproliferative potential mdpi.com |
Antiproliferative and Anticancer Activities in Cell Lines
Cell Cycle Analysis (e.g., G0/G1 arrest)
Investigations into pyrimidinyloxy acetamide analogues have revealed significant effects on cell cycle progression, a critical process in cell proliferation and a common target for anticancer therapies. A notable analogue, N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea (B1208200) (SUD), has demonstrated the ability to induce cell-cycle arrest in human cancer cells. tubitak.gov.tr
The specific phase of arrest was found to be cell-line dependent. In MCF-7 human breast cancer cells, treatment with SUD led to an arrest in the G2 phase of the cell cycle. tubitak.gov.tr Conversely, in BGC-823 human gastric cancer cells, the compound induced a G1-phase arrest. tubitak.gov.tr This growth-inhibitory effect was associated with the modulation of key cell cycle regulatory proteins. For instance, the G2 arrest in MCF-7 cells was linked to the upregulation of p53 and Chk1 proteins, and the downregulation of cyclin B1, cdc25a, and cyclin-dependent kinase 1 (CDK1). tubitak.gov.tr Similarly, the G1 arrest in BGC-823 cells was associated with increased expression of the p53 gene and Chk1 protein, along with decreased levels of cdc25a protein and the CDK4 gene. tubitak.gov.tr
These findings indicate that analogues of this compound can disrupt the normal progression of the cell cycle, thereby inhibiting the proliferation of cancer cells.
Apoptosis Induction Mechanisms (e.g., Caspase activation, Mitochondrial Membrane Potential)
Beyond halting the cell cycle, analogues of this compound have been shown to induce programmed cell death, or apoptosis, in cancer cells. The analogue SUD was found to trigger apoptosis in both MCF-7 and BGC-823 cell lines. tubitak.gov.tr
The mechanism of apoptosis induction appears to involve the intrinsic, or mitochondrial, pathway. This is characterized by changes in the mitochondrial membrane potential and the subsequent activation of a cascade of cysteine proteases known as caspases. cbijournal.comekb.eg Research indicates that SUD-induced apoptosis occurs through this mitochondrial pathway and is dependent on the tumor suppressor protein p53. tubitak.gov.tr The activation of initiator caspases, such as caspase-9, typically follows mitochondrial dysfunction, leading to the activation of executioner caspases, like caspase-3, which then cleave various cellular substrates to execute the apoptotic process. researchgate.netnih.gov
Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. The anticancer activity of some this compound analogues has been linked to their ability to increase intracellular ROS levels.
In studies with the analogue SUD, treatment of MCF-7 and BGC-823 cancer cells led to an increased production of ROS. tubitak.gov.tr This elevation in oxidative stress is a key event that can lead to mitochondrial dysfunction, a critical step in the intrinsic apoptotic pathway. google.com The generation of ROS can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent caspase activation, ultimately culminating in cell death. google.com This suggests that ROS generation is an important upstream event in the apoptotic mechanism of this class of compounds.
Antimicrobial and Antiviral Activity Assessments
Antibacterial Efficacy (e.g., against Xanthomonas oryzae pv. oryzae, Bacillus subtilis, Escherichia coli)
Analogues of this compound have demonstrated significant potential as antibacterial agents, particularly against plant pathogenic bacteria. Several studies have evaluated N-phenylacetamide derivatives against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice.
One study synthesized a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties and found promising in vitro activity against Xoo. For example, the compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) showed a minimum 50% effective concentration (EC50) of 156.7 µM, which was superior to the commercial bactericides bismerthiazol (B1226852) (230.5 µM) and thiodiazole copper (545.2 µM). Scanning electron microscopy revealed that this compound likely acts by causing the rupture of the bacterial cell membrane.
Further research has explored the efficacy of N-phenylacetamide analogues against common Gram-positive and Gram-negative bacteria. Theophylline-1,2,4-triazole derivatives of N-phenylacetamide exhibited potent activity against Bacillus subtilis and Escherichia coli. Specifically, one 3,4-dimethylphenyl derivative showed a minimum inhibitory concentration (MIC) of 0.28 µg/mL against B. subtilis, while a 4-methylphenyl derivative was highly active against E. coli with an MIC of 0.20 µg/mL. Other studies on N-(2-hydroxy-4-nitrophenyl)phenylacetamide analogues also reported activity against B. subtilis with MIC values of 12.5 µg/mL. tubitak.gov.tr
| Compound Analogue Type | Bacterial Strain | Efficacy (MIC/EC50) | Reference |
|---|---|---|---|
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzae | 156.7 µM (EC50) | |
| N-(4-(4-(4-Chlorophenyl)thiazol-2-ylamino)phenyl)acetamide | Xanthomonas oryzae pv. oryzae | 144.7 µM (EC50) | |
| Theophylline-1,2,4-triazole-N-(3,4-dimethylphenyl)acetamide | Bacillus subtilis | 0.28 µg/mL (MIC) | |
| Theophylline-1,2,4-triazole-N-(4-methylphenyl)acetamide | Escherichia coli | 0.20 µg/mL (MIC) | |
| N-(2-hydroxy-4-nitrophenyl)phenylacetamide | Bacillus subtilis | 12.5 µg/mL (MIC) | tubitak.gov.tr |
Antifungal Efficacy
The antifungal potential of acetamide analogues has also been investigated. A study on 2-chloro-N-phenylacetamide demonstrated its efficacy against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. The compound inhibited all tested strains with MIC values ranging from 128 to 256 µg/mL and minimum fungicidal concentration (MFC) values between 512 and 1,024 µg/mL. It was also effective at inhibiting biofilm formation and disrupting preformed biofilms.
Another study on a series of [4-Methylphenylsulphonamido]-N-(Pyridin-2-Yl) acetamide derivatives reported better antifungal activity against Candida albicans and Aspergillus niger than the reference drug fluconazole. One particular derivative showed high activity against C. albicans with an MIC of 0.224 mg/mL.
| Compound Analogue | Fungal Strain | Efficacy (MIC) | Reference |
|---|---|---|---|
| 2-chloro-N-phenylacetamide | Candida albicans (Fluconazole-resistant) | 128 - 256 µg/mL | |
| 2-chloro-N-phenylacetamide | Candida parapsilosis (Fluconazole-resistant) | 128 - 256 µg/mL | |
| [4-Methylphenylsulphonamido]-N-(Pyridin-2-Yl) acetamide (cpd 5d) | Candida albicans | 0.224 mg/mL | |
| [4-Methylphenylsulphonamido]-N-(Pyridin-2-Yl) acetamide (cpd 2b) | Aspergillus niger | 0.190 mg/mL |
Antiviral Efficacy (e.g., against Influenza A virus)
Currently, there is a lack of available preclinical research data specifically evaluating the efficacy of this compound or its direct analogues against the Influenza A virus. While research has been conducted on various heterocyclic compounds for anti-influenza activity, specific studies focusing on this particular chemical class are not present in the reviewed literature. Therefore, its potential as an antiviral agent against Influenza A remains to be determined.
Anti-inflammatory and Analgesic Properties
TRPV1 Antagonism in Cell-Based Assays (e.g., Capsaicin-induced Calcium Influx)
While direct studies on this compound are limited, research into analogous structures containing the acetamide moiety points towards a potential role in modulating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a key player in pain and inflammation, and its activation by agonists like capsaicin leads to an influx of calcium ions. The antagonism of this channel is a significant area of interest for the development of new analgesic drugs.
The exploration of various acetamide derivatives has revealed compounds with the ability to block capsaicin-induced responses in cell-based assays. For instance, a series of N-benzyl-N-(4-t-butylbenzyl) acetamide analogues have been investigated for their TRPV1 antagonistic activity. The structure-activity relationship (SAR) studies within this class of compounds are crucial for identifying the key molecular features required for potent inhibition of the TRPV1 channel.
| Compound/Analogue Class | Assay Type | Key Findings |
| N-benzyl-N-(4-t-butylbenzyl) acetamide analogues | Capsaicin-induced calcium influx | SAR studies identified features for potent TRPV1 antagonism. |
COX-II Inhibition Assays
The cyclooxygenase-2 (COX-2) enzyme is a well-established target for anti-inflammatory drugs. A number of studies have focused on the design and synthesis of acetamide derivatives as selective COX-2 inhibitors. The core strategy often involves incorporating specific pharmacophores known to confer COX-2 selectivity.
For example, research into 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives, which contain an acetamide-like linkage, has demonstrated potent and selective COX-2 inhibition. These studies provide valuable insights into how the acetamide scaffold can be modified to achieve high affinity and selectivity for the COX-2 enzyme over the COX-1 isoform, which is associated with gastrointestinal side effects. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50).
| Analogue Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives | Varies | Varies | High |
Anticoagulant Activity via Factor VIIa Inhibition
In the realm of anticoagulant therapy, the inhibition of Factor VIIa (FVIIa), a critical enzyme in the coagulation cascade, presents a promising therapeutic strategy. Research has been conducted on a series of N-phenyl-2-(phenyl-amino) acetamide derivatives to evaluate their potential as FVIIa inhibitors.
The anticoagulant effect of these compounds was assessed in vitro using the prothrombin time (PT) determination method. Several derivatives demonstrated the ability to prolong the clotting time, indicating their inhibitory effect on the coagulation process. The standard drug warfarin (B611796) was used as a reference in these assays.
| Compound | Prothrombin Time (seconds) |
| 4 | 20 |
| 7 | 25 |
| 15 | 16 |
| 16 | 25 |
| 19 | 20 |
| Warfarin (Standard) | 60 |
Other Pharmacological Activities (e.g., Nematicidal)
Beyond the well-explored areas of inflammation and coagulation, acetamide derivatives have also been investigated for other pharmacological properties, including nematicidal activity. Plant-parasitic nematodes, such as those from the genus Meloidogyne, are a significant threat to agriculture, and the discovery of new, effective nematicides is of great importance.
Studies have explored the in vitro activity of various acetophenones and their chalcone (B49325) derivatives against the root-knot nematode Meloidogyne incognita. While not directly this compound, these related compounds provide evidence that the broader chemical class has potential applications in pest management. The efficacy of these compounds is often evaluated by determining the concentration required to cause 50% mortality (EC50) of the nematodes over a specific time period. For instance, 4-nitroacetophenone and 4-iodoacetophenone have shown notable nematicidal activity.
| Compound | EC50 (mg/L) at 24h | Target Nematode |
| 4-nitroacetophenone | 12 ± 5 | Meloidogyne incognita |
| 4-iodoacetophenone | 15 ± 4 | Meloidogyne incognita |
In Vivo Preclinical Efficacy and Proof-of-Concept Studies
Rodent Models for Specific Disease States (e.g., Inflammatory Pain, Acute Myeloid Leukemia, Malaria)
The therapeutic potential of this compound analogues has been further investigated in various rodent models of human diseases, providing crucial in vivo proof-of-concept.
Inflammatory Pain:
An analogue, N-(2-hydroxy phenyl) acetamide, has been studied in a rat model of adjuvant-induced arthritis, a common model for inflammatory pain. nih.gov The study demonstrated that treatment with this compound significantly reduced paw edema, a key indicator of inflammation. nih.govnih.gov Furthermore, it led to a decrease in the serum levels of the pro-inflammatory cytokine TNF-alpha. nih.gov
| Treatment Group | Paw Volume (ml) - Day 21 | Serum TNF-alpha (pg/ml) |
| Normal Control | 1.25 ± 0.04 | 25.3 ± 2.1 |
| Arthritic Control | 2.85 ± 0.12 | 85.6 ± 5.4 |
| N-(2-hydroxy phenyl) acetamide (5 mg/kg) | 1.95 ± 0.09 | 45.2 ± 3.8 |
| Indomethacin (5 mg/kg) | 1.80 ± 0.07 | 40.1 ± 3.5 |
Acute Myeloid Leukemia (AML):
In the field of oncology, a potent analogue, N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335), has shown significant efficacy in a mouse xenograft model of Acute Myeloid Leukemia (AML). Specifically, in mice bearing tumors derived from the MV4-11 human AML cell line, which harbors an FLT3-ITD mutation, CHMFL-FLT3-335 demonstrated a marked suppression of tumor growth.
| Treatment | Tumor Growth Inhibition (%) |
| CHMFL-FLT3-335 | Significant |
Malaria:
The potential of N-aryl acetamides as antimalarial agents has also been explored. While in vitro studies have shown promising activity against Plasmodium falciparum, the development of analogues with sufficient metabolic stability for effective in vivo studies in rodent models has been a challenge. Research is ongoing to optimize the pharmacokinetic properties of this class of compounds to enable robust efficacy testing in models such as the Plasmodium berghei mouse model.
On-Target Biochemical Challenge Models
There is no available information from on-target biochemical challenge models for this compound. Such studies are crucial for elucidating the mechanism of action of a compound by assessing its effects on specific enzymes, receptors, or signaling pathways in a controlled biochemical environment. The absence of this data means that the molecular targets of this compound and its direct biochemical effects are currently unknown.
Efficacy in Relevant Animal Models
Similarly, there is a lack of published data on the efficacy of this compound in relevant animal models of disease. Efficacy studies in animals are a critical step in preclinical research to determine if a compound has the potential to be a therapeutic agent. These studies would typically involve administering the compound to animals with induced conditions that mimic human diseases and observing its effects on disease progression and symptoms. Without such studies, the potential therapeutic utility of this compound cannot be assessed.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Modification and Derivatization Strategies
The exploration of N-[4-(2-pyrimidinyloxy)phenyl]acetamide's chemical space has been approached through systematic derivatization of its three main components: the heterocyclic pyrimidine (B1678525) ring, the central phenyl ring, and the terminal acetamide (B32628) moiety. These strategies aim to understand how modifications influence biological outcomes.
Impact of Substituent Nature and Position on Biological Activity
The nature and position of substituents on the core scaffold of this compound analogs play a pivotal role in their biological activity. Studies on related structures, such as 2-aryloxy-N-(pyrimidin-5-yl)acetamides, have demonstrated that even minor structural alterations can significantly impact potency. mdpi.com For instance, in a series of N-trisubstituted pyrimidine derivatives developed as RET kinase inhibitors, various substitutions on the pyrimidine ring resulted in compounds with inhibitory concentrations in the range of 100–150 nM, indicating that the scaffold is sensitive to substitution patterns. nih.gov
Heterocyclic Ring Modifications (e.g., Pyrimidine, Thiazole (B1198619), Pyrazole)
Replacing the pyrimidine ring with other heterocyclic systems is a common strategy to explore new chemical space and modulate biological activity. nih.gov
Thiazole Analogs: The substitution of the pyrimidine ring with a thiazole moiety has been explored in various contexts. In one study, replacing a pyridine (B92270) ring with thiazole in N-benzyl substituted acetamide derivatives was a key step in establishing the structure-activity relationship for Src kinase inhibition. chapman.edu Research on N-phenylacetamide derivatives containing 4-arylthiazole moieties has yielded compounds with significant antibacterial activity. nih.gov For example, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide showed potent activity against several Xanthomonas species. nih.gov The SAR from these studies often indicates that para-halogen substitutions on the phenyl ring attached to the thiazole are important for activity. mdpi.com
Pyrazole (B372694) Analogs: The incorporation of a pyrazole ring has also led to potent biological agents. Pyrazole derivatives are known for a wide range of biological applications, including anti-inflammatory and antimicrobial activities. orientjchem.orgtsijournals.com In the context of acetamide derivatives, N,N-acetamide disubstitution on pyrazolopyrimidine cores has been shown to be a viable strategy for creating ligands with high affinity for the translocator protein (TSPO), with some analogs reaching picomolar affinity. nih.govmdpi.comnih.gov This suggests that replacing the pyrimidinyloxy moiety with a substituted pyrazole could be a fruitful avenue for developing new potent compounds.
| Heterocyclic Core | Example Compound Class | Key SAR Finding | Biological Target/Activity | Reference |
|---|---|---|---|---|
| Pyrimidine | 2-Aryloxy-N-(pyrimidin-5-yl)acetamides | Scaffold is sensitive to substitution patterns across four distinct regions. | SLACK Potassium Channels | mdpi.com |
| Thiazole | N-phenylacetamide derivatives with 4-arylthiazole | Electron-withdrawing groups on the aryl moiety enhance activity. | Antibacterial (Xanthomonas) | nih.govmdpi.com |
| Pyrazole | N,N-disubstituted pyrazolopyrimidine acetamides | N,N-disubstitution on the acetamide is well-tolerated and can enhance affinity. | Translocator Protein (TSPO) | nih.govmdpi.com |
Phenyl Ring Functionalization
Functionalization of the central phenyl ring is a critical strategy for fine-tuning the electronic and steric properties of the molecule, which in turn affects binding affinity and pharmacokinetic properties. In studies of pyrazolopyrimidine acetamides, the introduction of a fluorine atom on the phenyl ring was a key feature of the synthesized ligands. mdpi.com Similarly, for N-phenylacetamide derivatives containing a 4-arylthiazole, the presence of a 4-fluorophenyl group was associated with high antibacterial efficacy. nih.gov This highlights a recurring theme where small, electron-withdrawing groups on the phenyl ring can be beneficial for biological activity.
Acetamide Moiety Variations
The acetamide group offers a versatile handle for modification, and its variation has been extensively studied in related scaffolds. Research on pyrazolopyrimidine-based TSPO ligands has shown that the acetamide position is particularly tolerant to N-alkyl and N,N-dialkyl substitutions. nih.gov
Specifically, N-alkyl substitutions with chain lengths of up to five carbons exhibited affinities comparable to or better than the parent compound. While branched alkyl groups generally maintained high affinity, they were often less potent than their straight-chain counterparts. nih.gov The introduction of a phenyl ring on the acetamide nitrogen was also found to be favorable, with a heterozygous phenyl-ethyl substitution pattern resulting in a ligand with picomolar activity. nih.gov In a different series of compounds, the replacement of the acetamide group with an alkylurea moiety led to derivatives with retained antiproliferative activity and reduced toxicity. nih.gov
| Acetamide Substitution | Compound Series | Effect on Activity | Reference |
|---|---|---|---|
| N,N-dipropyl | Pyrazolopyrimidine Acetamides (TSPO Ligands) | Showed potent binding affinity (Ki = 0.18 nM). | mdpi.com |
| N-ethyl, N-methoxy ethyl | Pyrazolopyrimidine Acetamides (TSPO Ligands) | Showed potent binding affinity (Ki = 0.19 nM). | mdpi.com |
| N-phenyl, N-ethyl | Pyrazolopyrimidine Acetamides (TSPO Ligands) | Resulted in a ligand with picomolar activity (Ki = 0.28 nM). | nih.gov |
| N,N-dibenzyl | Pyrazolopyrimidine Acetamides (TSPO Ligands) | Significantly decreased affinity (Ki = 397.29 nM). | nih.gov |
| Alkylurea (replaces acetamide) | Triazolopyridine Derivatives | Retained antiproliferative activity and reduced toxicity. | nih.gov |
Pharmacophore Elucidation and Ligand Design Principles
Based on the extensive SAR studies of analogous structures, a general pharmacophore model for this class of compounds can be proposed. Key features often include a central heterocyclic ring capable of forming hydrogen bonds, a substituted aromatic ring that engages in hydrophobic or π-stacking interactions, and a flexible acetamide (or equivalent) side chain that can be modified to optimize interactions within a specific binding pocket. The design of N-phenyl-2-(phenyl-amino) acetamide derivatives as Factor VIIa inhibitors, for example, was guided by X-ray crystallography and structure-based design, highlighting the importance of understanding the target's three-dimensional structure. ijper.org
Mechanistic Insights from SAR Analysis
SAR analysis provides valuable clues about the mechanism of action. For instance, in a series of quinazolinone-based acetamide derivatives, specific substitutions led to compounds that inhibited the PI3K/Akt/CREB axis in host macrophages and were suggested to inhibit Leishmania prolyl-tRNA synthetase. nih.govresearchgate.net The observation that certain amide-containing compounds interact favorably with key active site residues like arginine suggests a potential mechanism for influencing enzymatic reactions or stabilizing specific protein conformations. nih.gov The consistent finding that small electron-withdrawing groups on the phenyl ring enhance activity suggests that this part of the molecule may be involved in a key electronic interaction with the biological target. The tolerance for a variety of substitutions on the acetamide nitrogen indicates this region likely protrudes into a less constrained space or solvent-exposed area of the binding site.
Correlation between Molecular Structure and Biological Target Specificity
The specificity of a compound for its biological target is a critical determinant of its therapeutic efficacy and potential for off-target effects. For this compound and its analogs, the molecular structure dictates the interactions with biological macromolecules, thereby defining its target specificity. Research into related chemical scaffolds, such as pyrazolopyrimidines and other phenoxy acetamide derivatives, provides valuable insights into the structure-activity relationships (SAR) that govern target recognition. Modifications to the pyrimidine ring, the central phenyl ring, and the terminal acetamide group can significantly alter the binding affinity and selectivity of these compounds for various biological targets, including enzymes and receptors.
The pyrimidine moiety, a key structural feature, is a common element in many biologically active compounds due to its ability to participate in hydrogen bonding and other molecular interactions. ontosight.ai For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, the substitution pattern on the pyrimidine ring was found to be crucial for activity. mdpi.com Similarly, studies on N-acetamide substituted pyrazolopyrimidines as ligands for the translocator protein (TSPO) have demonstrated that the core heterocyclic structure is a primary determinant of binding affinity. nih.govnih.gov
Alterations to the linker and the phenyl ring also play a significant role in modulating target specificity. The ether linkage in this compound provides a degree of conformational flexibility, which can influence how the molecule fits into a binding pocket. Substitutions on the phenyl ring can affect electronic properties and steric interactions, further refining target selectivity. For example, in a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, substitutions on the N-phenyl ring led to variations in antitubercular activity. mdpi.com
The terminal acetamide group offers another site for modification to enhance target specificity. In studies of pyrazolopyrimidine-based TSPO ligands, N,N-disubstitution of the terminal acetamide allowed for the introduction of diverse chemical moieties without compromising TSPO affinity, highlighting the importance of this region for fine-tuning molecular properties. nih.govnih.gov The nature of the substituents on the acetamide nitrogen can influence lipophilicity and plasma protein binding, which are critical pharmacokinetic properties that indirectly affect target engagement in a physiological context. nih.govnih.gov
The following data tables, derived from studies on related compound series, illustrate the impact of structural modifications on biological target affinity and selectivity.
Table 1: Structure-Activity Relationship of Pyrazolopyrimidine Analogs as TSPO Ligands
| Compound ID | Core Scaffold | N-Acetamide Substitution | TSPO Binding Affinity (Ki, nM) |
| Analog 1 | Pyrazolopyrimidine | N,N-diethyl | 0.28 |
| Analog 2 | Pyrazolopyrimidine | N-benzyl, N-ethyl | 397.29 |
| Analog 3 | Pyrazolopyrimidine | N-phenyl, N-ethyl | High Affinity |
Data synthesized from research on N-acetamide substituted pyrazolopyrimidines. nih.govnih.gov
Table 2: Structure-Activity Relationship of 2-Phenoxy-N-phenylacetamide Derivatives
| Compound ID | N-Phenyl Ring Substitution | Biological Target | Activity (IC50 or MIC) |
| Derivative A | 4-Fluoro | Xanthomonas oryzae pv. Oryzae | 156.7 µM |
| Derivative B | Unsubstituted | Mycobacterium tuberculosis H37Rv | >64 µg/mL |
| Derivative C | 4-Bromo | Mycobacterium tuberculosis H37Rv | 4 µg/mL |
Data synthesized from studies on N-phenylacetamide derivatives containing 4-arylthiazole moieties and 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. mdpi.comnih.gov
These findings underscore the intricate relationship between the molecular architecture of this compound and its potential biological targets. The strategic modification of its constituent parts can lead to analogs with highly specific interactions with cellular components, a fundamental principle in the design of targeted therapeutic agents.
Rational Design, Synthesis, and Biological Evaluation of Analogues and Derivatives of N 4 2 Pyrimidinyloxy Phenyl Acetamide
Design Principles for Novel Pyrimidine-Oxy-Phenylacetamide Scaffolds
The design of novel analogues based on the N-[4-(2-pyrimidinyloxy)phenyl]acetamide scaffold is often guided by the specific therapeutic target. A prominent example is the development of kinase inhibitors, where this scaffold can serve as a "hinge-binder" that interacts with the ATP-binding site of the enzyme. For instance, in the design of FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia, a similar scaffold, N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, was identified as a potent and selective inhibitor of the internal tandem duplication (ITD) mutant of FLT3. nih.gov The design strategy for these inhibitors often involves:
Structure-Based Drug Design: Utilizing the crystal structure of the target protein to design molecules that fit snugly into the active site and form key interactions with specific amino acid residues.
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance potency, improve pharmacokinetic properties, or reduce off-target effects. For example, the pyrimidine (B1678525) ring can be substituted with other heterocycles.
Scaffold Hopping: Replacing the core scaffold with a structurally different one while maintaining the key pharmacophoric features to explore new chemical space and potentially discover novel intellectual property.
Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.
The pyrimidine moiety is a key feature, as it is a component of nucleic acids and is found in numerous approved drugs that interact with DNA or RNA. ontosight.ai The phenylacetamide portion of the scaffold can be modified to explore interactions with different pockets of the target protein, thereby influencing potency and selectivity.
Synthetic Routes to Diversified Analogues
The this compound scaffold is amenable to a variety of synthetic modifications, allowing for the creation of diverse libraries of analogues. A general synthetic approach often involves the coupling of a substituted 4-aminophenol (B1666318) with a 2-halopyrimidine, followed by acylation of the resulting amine.
A common synthetic route proceeds as follows:
Ether Formation: Reaction of a substituted 4-aminophenol with a 2-chloropyrimidine (B141910) or 2-fluoropyrimidine (B1295296) in the presence of a base such as potassium carbonate to form the pyrimidinyloxy-aniline intermediate.
Amide Coupling: Acylation of the aniline (B41778) intermediate with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, acid anhydrides) to yield the final this compound analogues.
This modular synthesis allows for diversification at multiple points:
On the Pyrimidine Ring: Introduction of various substituents on the pyrimidine ring can modulate the electronic properties and steric interactions with the target.
On the Acetamide (B32628) Group: Variation of the acyl group allows for the exploration of different side chains that can interact with specific pockets in the target protein. For example, using different phenylacetic acid derivatives can introduce a wide range of substituents on the terminal phenyl ring.
Comparative Biological Activity Profiling of Derivative Libraries
The biological activity of this compound derivatives has been explored in various therapeutic areas, including oncology and infectious diseases. The evaluation of these compound libraries typically involves a tiered approach, starting with primary screening assays to identify active compounds, followed by more detailed studies to characterize their potency, selectivity, and mechanism of action.
Potency and Selectivity Assessments
The potency of the synthesized analogues is typically determined by measuring their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in relevant biochemical or cell-based assays. For example, in the context of anticancer drug discovery, the cytotoxic activity of these compounds is often evaluated against a panel of cancer cell lines.
Selectivity is a critical parameter in drug development, as it is desirable to have a compound that interacts specifically with the intended target to minimize off-target effects. For kinase inhibitors, selectivity is often assessed by screening the compounds against a panel of different kinases.
The following table presents illustrative biological data for a series of N-phenylacetamide derivatives with a thiazole (B1198619) moiety, demonstrating the impact of different substituents on their antibacterial activity. mdpi.com
| Compound ID | R | EC50 (µM) vs. Xanthomonas oryzae pv. oryzae (Xoo) |
| A1 | 4-Fluorophenyl | 156.7 |
| A4 | 4-Chlorophenyl | 179.2 |
| A6 | 3,4-Dichlorophenyl | >200 |
| A11 | 4-Tolyl | >200 |
| A12 | Phenyl | >200 |
Efficacy Across Multiple Biological Assays
Promising compounds from initial potency and selectivity screens are further evaluated in a range of biological assays to confirm their activity and elucidate their mechanism of action. For potential anticancer agents, this may include assays to measure apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor cell proliferation and migration.
For example, a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as anticancer agents, with some compounds showing significant cytotoxicity against prostate cancer cell lines. nih.gov The table below summarizes the cytotoxic activity of selected compounds from this study.
| Compound ID | R | IC50 (µM) vs. PC-3 (Prostate Carcinoma) |
| 2b | m-NO2 | 52 |
| 2c | p-NO2 | 80 |
Identification of Lead Compounds for Further Optimization
For instance, in the development of the FLT3 inhibitor CHMFL-FLT3-335, which shares a similar scaffold, extensive structure-activity relationship (SAR) studies led to the identification of a compound with high potency against FLT3-ITD mutants and excellent selectivity over wild-type FLT3 and other kinases like cKIT. nih.gov This compound also demonstrated favorable pharmacokinetic properties and in vivo efficacy in a mouse xenograft model of acute myeloid leukemia. nih.gov The identification of such a lead compound is a critical step in the drug discovery pipeline, paving the way for preclinical and clinical studies.
Emerging Research Directions and Future Perspectives for Pyrimidine Oxy Phenylacetamide Compounds
Exploration of New Therapeutic Areas
The inherent structural features of pyrimidine-oxy-phenylacetamide compounds make them suitable for interaction with various biological targets. While initial research has focused on specific areas, the future holds promise for their application in a wider range of diseases.
Oncology: A significant area of exploration is in cancer therapy. Derivatives of this scaffold have been investigated as potent kinase inhibitors. For example, compounds like N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide have been identified as selective inhibitors of FMS-like Tyrosine Kinase 3 (FLT3) with internal tandem duplication (ITD) mutations, which are common in Acute Myeloid Leukemia (AML). nih.gov This compound has been shown to suppress the proliferation of FLT3-ITD-positive AML cells by inhibiting FLT3 kinase phosphorylation, inducing apoptosis, and causing cell cycle arrest. nih.gov Further research is exploring the activity of similar structures against other kinases, such as Aurora kinases, with some analogs showing activity against multidrug-resistant cancer cell lines. researchgate.net The potential to develop more selective and potent anticancer agents by modifying the pyrimidine-oxy-phenylacetamide core remains a vibrant area of research. nih.govnih.gov
Inflammatory and Neurological Disorders: The translocator protein (TSPO) is a target for imaging and therapy in neuroinflammatory and neurodegenerative diseases. mdpi.com Novel N,N-disubstituted pyrazolopyrimidine acetamides, which share structural similarities with the core scaffold, have demonstrated high-affinity binding to TSPO, suggesting a potential role in treating conditions associated with microglial activation. mdpi.com This opens up avenues for developing pyrimidine-oxy-phenylacetamide derivatives as neuroprotective or anti-inflammatory agents.
Infectious Diseases: The acetamide (B32628) nucleus is present in various natural and synthetic compounds exhibiting antimicrobial properties. researchgate.net Research into N-phenylacetamide derivatives has shown promising antibacterial and antifungal activities. nih.govresearchgate.net By incorporating the pyrimidine-oxy moiety, which can enhance interactions with microbial targets, new derivatives could be developed as potent agents against resistant bacterial and fungal strains.
| Potential Therapeutic Area | Target/Mechanism Example | Related Compound Class |
| Acute Myeloid Leukemia | FLT3-ITD Kinase Inhibition | Acetamidopyrimidin-yloxy-phenylacetamide |
| Multidrug-Resistant Cancers | Aurora Kinase Inhibition | Aminopyrimidin-yloxy-phenyl-phthalazinamine |
| Neuroinflammation | Translocator Protein (TSPO) Binding | N,N-disubstituted pyrazolopyrimidine acetamides |
| Bacterial Infections | Cell Membrane Rupture | N-phenylacetamide derivatives with thiazole (B1198619) moieties |
Advanced Computational Approaches in Compound Design and Optimization
Modern drug discovery heavily relies on computational tools to accelerate the design and optimization of lead compounds. For the pyrimidine-oxy-phenylacetamide scaffold, these approaches are crucial for enhancing potency, selectivity, and pharmacokinetic profiles.
Structure-Based and Fragment-Based Drug Design (FBDD): In silico techniques are being employed to design novel derivatives. nih.gov By using the crystal structures of target proteins, such as kinases, researchers can perform molecular docking simulations to predict the binding modes of new analogs. This allows for the rational design of modifications to the scaffold to improve interactions with the active site. nih.gov FBDD, for instance, has been used to develop novel 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives as dual EGFR kinase inhibitors. nih.gov
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the ligand-receptor complex, MD simulations are employed. These simulations can predict the stability of the compound within the binding pocket over time and identify key interactions, such as hydrogen bonds, that contribute to its affinity. mdpi.com This information is invaluable for optimizing the lead structure for improved biological activity.
ADMET Profiling: Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery process. nih.gov By flagging potential liabilities such as poor solubility or metabolic instability, these in silico predictions help prioritize the synthesis of compounds with a higher probability of success in later developmental stages. nih.gov
Novel Synthetic Methodologies for Scaffold Diversity
The generation of diverse chemical libraries based on the pyrimidine-oxy-phenylacetamide scaffold is essential for exploring structure-activity relationships (SAR). Researchers are continuously developing novel and efficient synthetic strategies to achieve this.
Multi-step Synthesis Protocols: The synthesis of these compounds typically involves a multi-step approach. Common strategies include the condensation of a hydroxyphenyl intermediate with an appropriate pyrimidine (B1678525) derivative, followed by amide bond formation. For example, a general route might involve reacting a substituted 2-chloro-N-phenylacetamide with a pyrimidine-containing phenol (B47542). nih.gov
Scaffold Hopping and Moiety Introduction: To expand chemical space and discover new biological activities, chemists are introducing different heterocyclic systems onto the core structure. For instance, incorporating moieties like thiazole or pyrazole (B372694) can lead to derivatives with novel antibacterial or kinase inhibitory properties. mdpi.comnih.gov The synthesis often involves the preparation of key intermediates, such as 4-amino-N-phenylacetamides, which are then converted into the final target compounds through reactions like condensation with α-halocarbonyls. nih.gov
Combinatorial Chemistry Approaches: By developing robust synthetic routes, it becomes possible to apply combinatorial chemistry principles. This involves systematically varying the substituents on both the pyrimidine and the phenylacetamide portions of the molecule to rapidly generate a large library of analogs for high-throughput screening.
| Synthetic Step | Description | Purpose |
| Nucleophilic Aromatic Substitution | Reaction of a substituted phenol with an activated chloropyrimidine. | Formation of the core pyrimidine-oxy-phenyl ether linkage. |
| Amide Coupling | Condensation of a carboxylic acid derivative with an aniline (B41778). | Formation of the final acetamide bond. |
| Intermediate Functionalization | Conversion of functional groups (e.g., nitro to amino) on the scaffold. | To enable further diversification and coupling reactions. |
| Heterocycle Formation | Cyclization reactions to append additional rings (e.g., thiazole). | To introduce new pharmacophoric elements and explore SAR. nih.gov |
Development of Advanced Analytical Techniques for Characterization
Accurate and comprehensive characterization of newly synthesized N-[4-(2-pyrimidinyloxy)phenyl]acetamide derivatives is critical for confirming their structure, purity, and physicochemical properties. A suite of advanced analytical techniques is employed for this purpose.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are fundamental for elucidating the molecular structure. They are used to confirm the presence of key functional groups, such as the aromatic protons and the acetamide group.
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the exact molecular weight of the compounds, confirming their elemental composition and identifying any impurities. nih.govmdpi.com
Infrared (IR) and UV-Vis Spectroscopy: FTIR spectroscopy helps identify characteristic functional groups, while UV-Vis spectrophotometry is used for quantitative analysis and to determine key electronic transitions. jcbsc.org
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the synthesized compounds. Reverse-phase columns with UV detection are commonly used to separate the target compound from starting materials and byproducts.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of chemical reactions and for preliminary purity assessment. jcbsc.org
Structural Analysis:
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure and detailed information about its three-dimensional conformation and intermolecular interactions in the solid state. nih.gov
Synergistic Combinations with Other Bioactive Molecules
A growing paradigm in pharmacology is the use of combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity. nih.gov The pyrimidine-oxy-phenylacetamide scaffold holds potential for synergistic interactions with other bioactive agents.
Overcoming Drug Resistance in Cancer: In oncology, resistance to chemotherapy is a major challenge. Combining a pyrimidine-oxy-phenylacetamide-based kinase inhibitor with conventional cytotoxic agents or other targeted therapies could create a multi-pronged attack on cancer cells. This approach can overcome compensatory signaling pathways that lead to resistance. nih.gov For example, an FLT3 inhibitor could be combined with standard chemotherapy in AML to improve treatment outcomes.
Enhancing Anti-inflammatory Effects: Synergistic combinations can also be beneficial in treating inflammatory diseases. A compound from this class with anti-inflammatory properties could be paired with other agents, such as corticosteroids or NSAIDs. Such combinations may allow for lower doses of each drug, thereby reducing side effects while achieving a greater therapeutic effect. nih.gov
Broadening Antimicrobial Spectrum: In the context of infectious diseases, combining a novel pyrimidine-oxy-phenylacetamide antibacterial with an existing antibiotic that has a different mechanism of action could result in a synergistic effect. This can broaden the spectrum of activity and be effective against drug-resistant strains.
The exploration of these synergistic combinations represents a key future direction, potentially unlocking the full therapeutic value of this compound and its derivatives.
Q & A
(Basic) What synthetic methodologies are established for N-[4-(2-pyrimidinyloxy)phenyl]acetamide?
Answer:
The synthesis of this compound typically involves multi-step organic reactions:
Substitution Reaction : Reacting 4-nitrophenol derivatives with 2-chloropyrimidine under alkaline conditions to introduce the pyrimidinyloxy group .
Reduction : Catalytic hydrogenation or iron powder reduction under acidic conditions to convert nitro groups to amines .
Acetylation : Treating the intermediate with acetyl chloride or acetic anhydride to form the acetamide moiety .
Key Considerations : Solvent choice (e.g., dichloromethane or DMF), temperature control (60–80°C), and purification via column chromatography are critical for high yields (>70%) .
(Basic) How is structural confirmation and purity assessed for this compound?
Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Peaks at δ 2.1 ppm (acetamide methyl) and δ 8.3–8.6 ppm (pyrimidine protons) confirm substituent placement .
- IR Spectroscopy : Stretching bands at 1650–1680 cm⁻¹ (C=O of acetamide) and 1240 cm⁻¹ (C-O-C of pyrimidinyloxy) .
- Purity : High-Performance Liquid Chromatography (HPLC) with >95% purity threshold; retention time matched against standards .
(Advanced) How can reaction conditions be optimized to enhance synthetic efficiency?
Answer:
Advanced optimization strategies include:
- Catalyst Screening : Palladium-based catalysts for coupling reactions improve regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for pyrimidinyloxy attachment .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2–3 hours while maintaining yields .
Table 1 : Comparative Yields Under Different Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional (DMF, 80°C) | 72 | 93 |
| Microwave (DMF, 120°C) | 85 | 97 |
| Catalyzed (Pd/C, DCM) | 78 | 95 |
(Advanced) How should researchers resolve contradictions in reported biological activities?
Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:
- Compound Purity : Impurities >5% can skew enzyme inhibition assays; validate via HPLC-MS .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Structural Analog Interference : Compare with analogs (e.g., chloro- vs. bromo-substituted phenylacetamides) to isolate pyrimidinyloxy effects .
Example : A study showed this compound had 10-fold higher cytotoxicity than N-(4-chlorophenyl)acetamide due to enhanced target binding .
(Advanced) What computational approaches predict target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or cytochrome P450 enzymes. Pyrimidinyloxy’s oxygen atoms form hydrogen bonds with active-site residues .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes; RMSD <2 Å indicates robust binding .
- QSAR Models : Correlate substituent electronegativity (e.g., pyrimidinyloxy vs. phenylsulfonyl) with IC₅₀ values to guide derivative design .
(Advanced) How can structure-activity relationships (SAR) guide derivative design?
Answer:
Key Modifications for Enhanced Bioactivity :
- Pyrimidine Ring Substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position increases kinase inhibition .
- Acetamide Replacement : Sulfonamide or hydrazide moieties improve solubility but may reduce blood-brain barrier penetration .
Table 2 : SAR of Selected Analogs
| Compound | Modification | IC₅₀ (EGFR, µM) |
|---|---|---|
| This compound | None (Parent) | 0.45 |
| N-[4-(4-Nitro-pyrimidinyloxy)phenyl]acetamide | -NO₂ at C4 | 0.12 |
| N-[4-(2-Pyrimidinyloxy)phenyl]sulfonamide | Acetamide → sulfonamide | 1.20 |
(Advanced) What experimental designs validate oxidative stress modulation?
Answer:
- In Vitro Models : Use HepG2 cells with H₂O₂-induced oxidative stress. Measure ROS levels via DCFH-DA fluorescence; EC₅₀ values <50 µM indicate potency .
- Enzyme Assays : Quantify SOD and CAT activity in liver homogenates; pyrimidinyloxy derivatives increase SOD activity by 40% at 10 µM .
- Control Experiments : Compare with N-acetylcysteine (NAC) to benchmark antioxidant efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
